

# [Compound Name] dosage and concentration for experiments

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: Tombozin

CAS No.: 604-99-9

Cat. No.: B1679928

[Get Quote](#)

Technical Application Note: Optimization of Rapamycin (Sirolimus) for mTOR Pathway Interrogation

## Executive Summary & Compound Profile

Rapamycin (Sirolimus) is a macrolide immunosuppressant and the archetypal inhibitor of the Mechanistic Target of Rapamycin (mTOR).[1] While widely used, it is frequently mishandled due to its poor aqueous solubility and complex, biphasic mechanism of action.

This guide standardizes the solubilization, dosage, and validation protocols for Rapamycin. Unlike ATP-competitive inhibitors (e.g., Torin1), Rapamycin is an allosteric inhibitor. It does not bind the catalytic domain directly; it requires an intracellular cofactor (FKBP12) to function. Understanding this mechanism is critical for experimental design, particularly when distinguishing between mTORC1 (acute sensitivity) and mTORC2 (chronic/high-dose sensitivity).

## Physicochemical Profile[1][3][4][5][6][7]

| Parameter            | Specification       | Critical Note                                                         |
|----------------------|---------------------|-----------------------------------------------------------------------|
| CAS Number           | 53123-88-9          |                                                                       |
| MW                   | 914.17 g/mol        | Large molecule; slow diffusion in dense tissues.                      |
| Solubility (DMSO)    | ~200 mg/mL          | Preferred solvent for stock solutions.[2]                             |
| Solubility (Ethanol) | ~50 mg/mL           | Use for in vivo stock preparation (see Section 4).[3]                 |
| Solubility (Water)   | < 0.003 mg/mL       | Practically insoluble. Direct addition to media causes precipitation. |
| Stability            | -20°C (Solid/Stock) | Protect from light. Hydrolyzes in aqueous solution over days.         |

## Mechanism of Action (Visualized)

Rapamycin is unique: it is a "gain-of-function" inhibitor. It binds FKBP12, and this complex then binds the FRB domain of mTOR, physically blocking substrate access.[4]

Key Distinction:

- mTORC1: Directly inhibited by the Rapamycin-FKBP12 complex.[1][4][5][6]
- mTORC2: The FRB domain is sterically hindered by the Rictor subunit.[5] Rapamycin does not inhibit mTORC2 acutely.[7] However, prolonged treatment (>24h) can sequester free mTOR, preventing the assembly of new mTORC2 complexes.



[Click to download full resolution via product page](#)

Figure 1: The Rapamycin-FKBP12 complex selectively inhibits mTORC1.[1] mTORC2 is resistant to acute treatment due to steric hindrance by Rictor.

## In Vitro Experimental Protocol

Objective: Selective inhibition of mTORC1 in adherent cell lines (e.g., HEK293, HeLa, MCF-7).

### A. Stock Preparation (10 mM)

- Weigh 9.14 mg of Rapamycin powder.[1]
- Add 1.0 mL of high-grade DMSO (anhydrous).
- Vortex vigorously until clear.
- Aliquot into amber tubes (50  $\mu$ L) and store at  $-20^{\circ}\text{C}$ . Avoid repeated freeze-thaw cycles.

## B. Dosage & Time Matrix

- Standard Dose: 20 nM – 100 nM.
- DMSO Control: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.

| Experimental Goal          | Concentration      | Duration    | Expected Outcome                                                                           |
|----------------------------|--------------------|-------------|--------------------------------------------------------------------------------------------|
| Specific mTORC1 Inhibition | 20 nM              | 1 – 4 Hours | Loss of p-S6K (T389) and p-4EBP1. p-Akt (S473) remains intact.                             |
| Feedback Loop Study        | 100 nM             | 24 Hours    | Loss of p-S6K.<br>Potential increase in p-Akt (S473) due to loss of S6K negative feedback. |
| mTORC2 Assembly Inhibition | 100 nM - 1 $\mu$ M | > 48 Hours  | Reduction in p-Akt (S473) in some cell types (e.g., Jurkat, PC3).                          |

## C. "Step-Down" Dilution Method (Crucial)

Directly pipetting 1  $\mu$ L of 10 mM stock into 10 mL media often causes local precipitation, leading to variable data.

- Intermediate Dilution: Dilute 1  $\mu$ L of 10 mM Stock into 99  $\mu$ L of media (or PBS). This creates a 100  $\mu$ M intermediate.
- Final Treatment: Add the intermediate to your culture dish to reach the final nM concentration.
  - Example: To get 100 nM in 10 mL media, add 10  $\mu$ L of the 100  $\mu$ M intermediate.

## In Vivo Protocol (Mouse Models)

Challenge: Rapamycin is hydrophobic.[4][8] Injecting DMSO stocks directly into animals causes immediate precipitation, pain, and embolism risk. You must use a solubilizing vehicle.[1]

## Vehicle Formulation: 5% PEG-400 / 5% Tween-80

This is the "Gold Standard" for IP injection to prevent precipitation.

Reagents:

- Rapamycin Stock (dissolved in 100% Ethanol at 20 mg/mL).
- PEG-400 (Polyethylene glycol).
- Tween-80 (Polysorbate 80).
- Sterile Saline or Water.

Protocol (Per 1 mL of Injection Fluid):

- Step 1: Prepare the vehicle mixture excluding the drug.
  - Mix 50  $\mu$ L PEG-400 + 50  $\mu$ L Tween-80. Vortex well.
- Step 2: Add the drug.
  - Add the calculated volume of Rapamycin Ethanol Stock (e.g., for 4 mg/kg dose).
  - Note: Keep ethanol content < 5-10% of total volume.
- Step 3: Dilute.
  - Slowly add 900  $\mu$ L of warm sterile water/saline while vortexing.
  - Critical: If the solution turns cloudy/milky, the drug has precipitated. It should be clear or slightly hazy (micellar).

## Dosage Guidelines

| Route                | Dosage       | Frequency    | Vehicle                            |
|----------------------|--------------|--------------|------------------------------------|
| Intraperitoneal (IP) | 1 – 10 mg/kg | Daily or EOD | 5% PEG-400 / 5% Tween-80 / 4% EtOH |
| Oral Gavage          | 2 – 10 mg/kg | Daily        | 0.5% Methylcellulose (Suspension)  |

## Troubleshooting & Validation

How do you know it worked? Do not rely on phenotype (e.g., cell death) alone. You must validate pathway inhibition via Western Blot.



[Click to download full resolution via product page](#)

Figure 2: Validation workflow. p-S6K is the primary biomarker for Rapamycin efficacy.

Common Pitfalls:

- "My cells died immediately."
  - Cause: DMSO toxicity. Ensure final DMSO < 0.1%.
- "p-S6K is not inhibited."
  - Cause: Degraded Rapamycin. Stock must be stored at -20°C. Aqueous solutions degrade in <24h.[2]

- "p-Akt disappeared too."
  - Cause: You likely treated for too long (>48h) or used a very high dose (>1  $\mu$ M), disrupting mTORC2 assembly.

## References

- Mechanism of Action & mTORC1 vs mTORC2
  - Title: Distinct signaling mechanisms of mTORC1 and mTORC2 in glioblastoma multiforme.
  - Source: National Institutes of Health (PubMed)
  - Link:[\[Link\]](#)
- In Vitro Concentrations
  - Title: Targeting mTOR with rapamycin: One dose does not fit all.[\[9\]](#)
  - Source: PMC (NIH)
  - Link:[\[Link\]](#)
- In Vivo Vehicle Formulation
  - Title: Pharmacometrics and delivery of novel nanoformulated PEG-b-poly( $\epsilon$ -caprolactone) micelles of rapamycin (Comparison to Tween 80/PEG 400 control).[\[10\]](#)[\[11\]](#)
  - Source: Intern
  - Link:[\[Link\]](#)
- Stability in Culture Media
  - Title: Recovery from Rapamycin: Drug-insensitive activity of TORC1 supports residual proliferation.
  - Source: Journal of Biological Chemistry (JBC)

- [Link:\[Link\]](#)
- General Handling & Solubility D
  - Title: Rapamycin Product Information & Solubility.[1][2][12][3][8]
  - Source: Sigma-Aldrich / Merck

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. bpsbioscience.com \[bpsbioscience.com\]](https://www.bpsbioscience.com)
- [3. rapamycin.news \[rapamycin.news\]](https://www.rapamycin.news)
- [4. agscientific.com \[agscientific.com\]](https://www.agscientific.com)
- [5. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [6. ovid.com \[ovid.com\]](https://www.ovid.com)
- [7. Rapamycin and mTOR kinase inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [8. New nanoformulation of rapamycin Rapatar extends lifespan in homozygous p53<sup>Δ</sup> mice by delaying carcinogenesis | Aging \[aging-us.com\]](https://www.aging-us.com)
- [9. Targeting mTOR with rapamycin: One dose does not fit all - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [10. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [11. Pharmacometrics and delivery of novel nanoformulated PEG-b-poly\( \$\epsilon\$ -caprolactone\) micelles of rapamycin - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [12. Rapamycin Mice | Xin Chen Lab \[pharm.ucsf.edu\]](https://www.pharm.ucsf.edu)
- To cite this document: BenchChem. [[Compound Name] dosage and concentration for experiments]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679928#compound-name-dosage-and-concentration-for-experiments\]](https://www.benchchem.com/product/b1679928#compound-name-dosage-and-concentration-for-experiments)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)